molecular formula C20H15ClN2OS B2847225 7-(4-chlorophenyl)-3-(4-methylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1105223-56-0

7-(4-chlorophenyl)-3-(4-methylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one

Cat. No. B2847225
CAS RN: 1105223-56-0
M. Wt: 366.86
InChI Key: WLKDRUQHXMEYBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(4-chlorophenyl)-3-(4-methylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one is a heterocyclic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It belongs to the class of thienopyrimidines and has been studied extensively for its biological activities.

Scientific Research Applications

Antimicrobial and Antifungal Activities

A significant body of research has been devoted to evaluating the antimicrobial and antifungal properties of thieno[3,2-d]pyrimidin-4(3H)-one derivatives. For instance, Kahveci et al. (2020) synthesized a series of new thieno[2,3-d]pyrimidin-4(3H)-one derivatives and tested their antibacterial and antifungal activities against various strains of Gram-positive and Gram-negative bacteria as well as yeast-like fungi. The compounds exhibited higher antifungal activity against Candida species than the standard drug fluconazole, with some derivatives showing better antibacterial activity than others (Kahveci et al., 2020).

Antitumor and Antiproliferative Activities

The antitumor and antiproliferative potential of thieno[3,2-d]pyrimidin-4(3H)-one derivatives has also been explored. Atapour-Mashhad et al. (2017) reported the synthesis of new pyrimido[1,6-a]thieno[2,3-d]pyrimidin-4-ones and evaluated their antiproliferative activity on human breast cancer (MCF-7) and mouse fibroblast nonmalignant (L929) cell lines. The compounds showed dose-dependent antiproliferative activity, with certain derivatives inducing apoptotic cell death in MCF-7 cells, suggesting their potential as anticancer agents (Atapour-Mashhad et al., 2017).

Synthesis and Characterization

The synthesis and structural characterization of thieno[3,2-d]pyrimidin-4(3H)-one derivatives form a foundational aspect of their scientific applications. Hesse et al. (2007) described a microwave-assisted synthesis method for 2-aminothiophene-3-carboxylic acid derivatives and their transformation into thieno[2,3-d]pyrimidin-4-one and 4-chloro derivative under microwave irradiation, showcasing an efficient synthesis approach (Hesse et al., 2007).

properties

IUPAC Name

7-(4-chlorophenyl)-3-[(4-methylphenyl)methyl]thieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClN2OS/c1-13-2-4-14(5-3-13)10-23-12-22-18-17(11-25-19(18)20(23)24)15-6-8-16(21)9-7-15/h2-9,11-12H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLKDRUQHXMEYBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C=NC3=C(C2=O)SC=C3C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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